3-Bromo-4-(hydroxymethyl)benzonitrile
Overview
Description
3-Bromo-4-(hydroxymethyl)benzonitrile is a chemical compound with the CAS Number: 90110-98-8 . It has a molecular weight of 212.05 and its linear formula is C8H6BrNO .
Molecular Structure Analysis
The linear formula of 3-Bromo-4-(hydroxymethyl)benzonitrile is C8H6BrNO . This indicates that the molecule is composed of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Physical And Chemical Properties Analysis
3-Bromo-4-(hydroxymethyl)benzonitrile is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
Organic Synthesis
3-Bromo-4-(hydroxymethyl)benzonitrile is a versatile intermediate in organic synthesis. Its bromomethyl group is highly reactive, making it suitable for further functionalization through nucleophilic substitution reactions . This compound can be used to synthesize complex molecules with potential applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-4-(hydroxymethyl)benzonitrile serves as a building block for the synthesis of various biologically active molecules. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new drugs .
Polymer Research
This compound finds applications in polymer research, particularly in the modification of polymer structures. The bromomethyl group can initiate polymerization processes or be used to graft functional groups onto polymer backbones, enhancing material properties .
Analytical Chemistry
3-Bromo-4-(hydroxymethyl)benzonitrile can be utilized as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties enable it to be used as a reference compound in various spectroscopic analyses, including NMR and mass spectrometry .
Environmental Science
In environmental science, researchers can use this compound to study degradation processes and environmental fate of brominated organic compounds. It can serve as a model compound to understand the behavior of similar structures in the environment .
Biochemistry Research
The compound’s reactivity is beneficial in biochemistry research for probing biochemical pathways. It can be used to label biomolecules or as a precursor to synthesize compounds that interact with biological systems .
Materials Science
3-Bromo-4-(hydroxymethyl)benzonitrile is also relevant in materials science. It can be used to synthesize new materials with potential applications in electronics, coatings, and nanotechnology .
Agricultural Chemistry
Lastly, its application in agricultural chemistry involves the synthesis of novel agrochemicals. The compound’s reactivity allows for the creation of new pesticides and herbicides, contributing to the development of more effective and safer agricultural products .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(hydroxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKVEJWFFPCGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698485 | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(hydroxymethyl)benzonitrile | |
CAS RN |
90110-98-8 | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90110-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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